Synthetic Accessibility: High-Yield Production of the Core Scaffold via Optimized Hydrogenation
The synthesis of 4-Amino-1H-pyrazole-3-carbonitrile from its nitro precursor is a well-established, high-yielding process. In contrast, syntheses for structurally related aminopyrazoles often require more complex multi-step protocols with lower overall yields. This efficient route ensures a reliable and cost-effective supply of the compound for large-scale research applications .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | Synthesis of complex 4-amino-1-arylpyrazoles (e.g., sildenafil precursors) requires multiple steps, with overall yields typically below 50%. |
| Quantified Difference | Estimated >40% increase in yield over typical multi-step syntheses for related complex analogs. |
| Conditions | Catalytic hydrogenation (10% Pd/C, 30 psi H₂) of 4-nitro-1H-pyrazole-3-carbonitrile in methanol for 24 hours. |
Why This Matters
High synthetic yield translates directly to lower cost per gram and ensures consistent availability for researchers scaling up reactions or building compound libraries.
